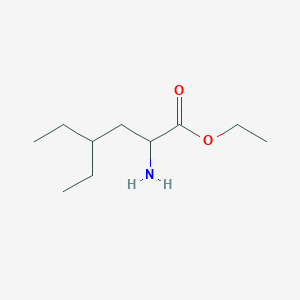

Ethyl 2-amino-4-ethylhexanoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

ethyl 2-amino-4-ethylhexanoate |

InChI |

InChI=1S/C10H21NO2/c1-4-8(5-2)7-9(11)10(12)13-6-3/h8-9H,4-7,11H2,1-3H3 |

InChI Key |

IVDLBUOVBOXWHW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CC(C(=O)OCC)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Ethyl 2 Amino 4 Ethylhexanoate

Precursor Synthesis and Intermediate Transformations

The formation of Ethyl 2-amino-4-ethylhexanoate hinges on the synthesis of its foundational precursors. This involves creating the main carbon skeleton, 2-ethylhexanoic acid, and separately devising a strategy to introduce the crucial amine functionality at the alpha position.

Synthesis of 2-Ethylhexanoic Acid and Derivatives

2-Ethylhexanoic acid (2-EHA) is a critical industrial chemical that serves as the structural base for the target molecule. Its synthesis typically begins with n-butanal, a product derived from the hydroformylation of propylene. mdpi.com There are two primary industrial routes to 2-EHA, both of which share common initial steps. mdpi.comresearchgate.net

The initial step in the synthesis of the C8 backbone of 2-EHA is the aldol (B89426) condensation of n-butanal. intratec.us In this process, n-butanal undergoes a self-condensation reaction, typically catalyzed by a caustic soda (sodium hydroxide) solution in a stirred tank reactor. intratec.us This reaction forms an intermediate, butyraldol, which readily dehydrates to yield the unsaturated aldehyde, 2-ethyl-2-hexenal (B1232207). mdpi.comintratec.us The resulting mixture is then processed, often through reactive distillation, to remove unreacted n-butanal for recycling. intratec.us

| Reaction Stage | Reactant | Catalyst | Product | Description |

| Aldol Condensation | n-Butyraldehyde | Caustic Soda (NaOH) | 2-Ethyl-2-hexenal | n-Butyraldehyde undergoes self-condensation and subsequent dehydration to form the C8 unsaturated aldehyde. mdpi.comintratec.us |

Following the aldol condensation, two main pathways are employed to convert 2-ethyl-2-hexenal into 2-ethylhexanoic acid.

Pathway 1: Hydrogenation to Aldehyde followed by Oxidation

This is a widely used industrial method. mdpi.comintratec.us

Selective Hydrogenation: The 2-ethyl-2-hexenal stream is first selectively hydrogenated to produce 2-ethylhexanal (B89479). This reaction is carried out in a fixed-bed reactor using a catalyst, such as palladium on a carbon support, to reduce the carbon-carbon double bond without significantly affecting the aldehyde group. intratec.usgoogle.com Studies have shown that a Pd/TiO2 catalyst can achieve high conversion of n-butanal and selectivity for 2-ethylhexanal in an integrated condensation-hydrogenation process. rsc.org

Oxidation: The resulting 2-ethylhexanal is then oxidized to 2-ethylhexanoic acid. This oxidation is an exothermic radical chain reaction, often carried out with compressed air or oxygen. mdpi.comresearchgate.netintratec.us To improve selectivity and yield, catalysts such as manganese salts (e.g., Mn(Ac)₂) or a combination of manganese and potassium salts are used. researchgate.netgoogle.com This step can achieve high selectivity (>99%) for 2-ethylhexanoic acid under optimized conditions. mdpi.com

Pathway 2: Hydrogenation to Alcohol followed by Oxidation

An alternative route involves the complete hydrogenation of the intermediate followed by oxidation. mdpi.com

Full Hydrogenation: In this method, 2-ethyl-2-hexenal is fully hydrogenated to 2-ethylhexanol, reducing both the carbon-carbon double bond and the aldehyde functional group. researchgate.netgoogle.com This can be achieved using various hydrogenation catalysts, such as nickel-based catalysts. researchgate.netrsc.org

Oxidation: The 2-ethylhexanol is subsequently oxidized to 2-ethylhexanoic acid. mdpi.com This can be accomplished using oxygen as the oxidant over metal oxide catalysts, such as ZnO/Al₂O₃ or MgO/Al₂O₃. globethesis.com

| Pathway | Intermediate | Reaction | Catalyst/Reagents | Final Product |

| 1 | 2-Ethylhexanal | Selective Hydrogenation | Pd/C, Pd/TiO₂ intratec.usrsc.org | 2-Ethylhexanoic Acid |

| 2-Ethylhexanal | Oxidation | O₂, Mn(II) salts mdpi.comintratec.usgoogle.com | 2-Ethylhexanoic Acid | |

| 2 | 2-Ethylhexanol | Full Hydrogenation | Nickel-based catalysts researchgate.netrsc.org | 2-Ethylhexanoic Acid |

| 2-Ethylhexanol | Oxidation | O₂, ZnO/Al₂O₃, MgO/Al₂O₃ globethesis.com | 2-Ethylhexanoic Acid |

Routes to Aminated Precursors

The introduction of the amino group at the α-carbon (C2) position is a critical transformation. A specific synthesis for the unnatural amino acid, 2-amino-4-ethylhexanoic acid (AEH), has been described using the amidomalonate synthesis method. researchgate.net This is a reliable and common technique for preparing α-amino acids. libretexts.org

The synthesis of the racemic backbone of AEH involves the following key steps, adapted from the general amidomalonate synthesis: researchgate.net

Alkylation of Diethyl Acetamidomalonate: The process starts with diethyl acetamidomalonate. This compound has an acidic proton on the central carbon, which can be removed by a base (like sodium ethoxide) to form a nucleophilic anion.

Nucleophilic Substitution: This anion then reacts with an appropriate alkyl halide, in this case, 1-bromo-2-ethylbutane, in a nucleophilic substitution reaction (SN2) to form an alkylated malonic ester derivative.

Hydrolysis and Decarboxylation: The resulting intermediate is then subjected to hydrolysis, typically under acidic conditions. This step converts the two ester groups and the acetamido group into carboxylic acids and an ammonium (B1175870) group, respectively. The intermediate malonic acid derivative is unstable and readily undergoes decarboxylation upon heating, losing one of the carboxyl groups as carbon dioxide to yield the final α-amino acid, 2-amino-4-ethylhexanoic acid. libretexts.org

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | Diethyl Acetamidomalonate | 1. Base (e.g., NaOEt) 2. 1-Bromo-2-ethylbutane | Alkylated Diethyl Acetamidomalonate |

| 2 | Alkylated Diethyl Acetamidomalonate | Acid (e.g., HCl), H₂O, Heat | 2-Amino-4-ethylhexanoic Acid (AEH) |

Other general strategies for forming α-amino acids that could theoretically be adapted include the Strecker synthesis, which starts from an aldehyde, and the direct amination of an α-bromocarboxylic acid derived from 2-ethylhexanoic acid via a Hell-Volhard-Zelinskii reaction. libretexts.org

Direct Esterification and Transesterification Approaches

Once the core amino acid, 2-amino-4-ethylhexanoic acid, has been synthesized, the final step is the conversion of its carboxylic acid group into an ethyl ester. The esterification of amino acids is more challenging than that of simple carboxylic acids because they exist as zwitterions, and the nucleophilicity of the amino group can lead to side reactions. acs.org

Catalytic Esterification Reactions

Catalytic methods are essential to facilitate the esterification reaction efficiently.

Acid-Catalyzed Esterification (Fischer Esterification) This is a conventional method for synthesizing amino acid esters. The reaction involves heating the amino acid in the corresponding alcohol (ethanol, in this case) with a strong acid catalyst. acs.org

Catalyst: Sulfuric acid (H₂SO₄) is a particularly effective catalyst for this transformation. acs.org Studies have shown that other strong mineral acids like HCl and HNO₃ may not yield any product under similar conditions, indicating that the nature of the acid, not just the pH, is crucial. nih.gov

Conditions: The reaction is an equilibrium process, and to drive it towards the product, it is often conducted in an excess of the alcohol, which also serves as the solvent. acs.org The continuous removal of water, a byproduct, also shifts the equilibrium forward. acs.org

Alternative Catalytic Systems To overcome some of the limitations of strong acid catalysis, alternative systems have been developed.

Ionic Liquids: Certain ionic liquids, such as N-ethylpyridinium trifluoroacetate (B77799) ([EtPy][CF₃CO₂]), have been used as "green" catalysts, achieving excellent conversions for the synthesis of various amino acid esters. researchgate.net

Solid Acid Catalysts: Heterogeneous catalysts like the acid form of ultrastable zeolite Y (H-USY) can catalyze the esterification of α-amino acids. rsc.org This method offers the advantage of being a salt-free procedure, and the catalyst can be recycled, although its activity may decrease due to water formation. rsc.org

Transesterification Catalysts: An alternative to direct esterification is transesterification, where a pre-existing ester (e.g., a methyl ester) is converted to the desired ethyl ester. A tetranuclear zinc cluster, [Zn₄(OCOCF₃)₆O], has been shown to be a versatile and mild catalyst for the transesterification of N-protected amino acid esters, tolerating a variety of functional groups. thieme-connect.com

| Method | Catalyst | Solvent | Key Features |

| Fischer Esterification | Sulfuric Acid (H₂SO₄) | Ethanol (B145695) | Conventional method; H₂SO₄ is highly effective. acs.orgnih.gov |

| Ionic Liquid Catalysis | [EtPy][CF₃CO₂] | Ethanol/Isopropanol | "Green" alternative with high conversions. researchgate.net |

| Solid Acid Catalysis | Zeolite H-USY | Methanol (example) | Heterogeneous, recyclable, salt-free procedure. rsc.org |

| Transesterification | [Zn₄(OCOCF₃)₆O] | Alcohol (e.g., Ethanol) | Mild conditions, suitable for N-protected amino esters. thieme-connect.com |

Enzymatic Synthesis Pathways

While enzymatic strategies are widely used for the asymmetric synthesis of chiral compounds, including α-amino acids, no specific enzymatic pathways for the production of this compound were found. nih.gov General enzymatic methods like transamination using transaminases or hydroamination via ammonia (B1221849) lyases are employed for creating C-N bonds in amino acids, but their application to this specific substrate has not been detailed. nih.gov

Stereoselective and Enantioselective Synthesis

The stereoselective and enantioselective synthesis of α-amino acids is a significant area of research. researchgate.net However, literature specifically detailing these methods for this compound is not present in the search results. General approaches are well-established for other amino acids.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools for controlling stereochemistry in the synthesis of complex molecules. numberanalytics.com Methods such as the use of (S,S)-cyclohexane-1,2-diol or oxazolidinones have been successfully applied to the asymmetric synthesis of other α,α-disubstituted α-amino acids. nih.govwikipedia.org For instance, diastereoselective alkylation of β-keto esters using chiral auxiliaries can yield products with a chiral quaternary carbon, which can then be converted to amino acids. nih.govresearchgate.net However, no studies were found that apply these chiral auxiliary-mediated strategies specifically to the synthesis of this compound.

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis is a cornerstone for the efficient synthesis of enantioenriched compounds. researchgate.netscispace.com Various catalytic systems are used for the formation of C-C and C-N bonds in amino acid synthesis.

Control of Stereochemistry in Multistep Syntheses

Achieving stereochemical control over multiple steps is crucial for the total synthesis of complex chiral molecules. unirioja.esresearchgate.net Strategies often involve a combination of substrate control, reagent control, and catalyst control to build up the desired stereocenters. While general principles of multistep synthesis are well-documented, no specific multistep synthetic routes with detailed stereochemical control for producing this compound were found. researchgate.netunirioja.es

Novel Synthetic Route Development

The development of innovative synthetic pathways for this compound is crucial for enhancing its accessibility and enabling its broader application. Research in this area is concentrated on creating more efficient, environmentally friendly, and economically viable methods.

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of amino acid derivatives to minimize environmental impact. These approaches focus on the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes.

One promising green approach for the synthesis of the core amino acid, 2-amino-4-ethylhexanoic acid, involves the use of biocatalysis. While specific enzymatic routes to this compound are still under investigation, the broader success of transaminases and other enzymes in producing various amino acids suggests a strong potential for a biocatalytic route. nih.gov Such methods often operate under mild conditions in aqueous media, significantly reducing the need for volatile organic solvents.

Another key aspect of green chemistry is the use of environmentally benign solvents and catalysts. For instance, in the context of the Strecker synthesis, a potential alternative route, research has shown that using water as a solvent and catalysts like indium powder can lead to a "truly green" synthesis of α-aminonitriles, the key intermediates. nih.govresearchgate.net Similarly, for reductive amination pathways, the development of heterogeneous catalysts, such as platinum-molybdenum on alumina, allows for milder reaction conditions and easier catalyst recovery and reuse. rsc.org The application of these principles to the synthesis of this compound would involve adapting these greener conditions to its specific precursors.

The table below outlines potential green chemistry modifications for the synthesis of the precursor, 2-amino-4-ethylhexanoic acid.

| Reaction Step | Conventional Method | Potential Green Alternative | Environmental Benefit |

| Alkylation | Use of sodium ethoxide in ethanol | Use of a recyclable base and a greener solvent like a deep eutectic solvent or an ionic liquid. | Reduced solvent volatility and waste, potential for catalyst recycling. |

| Hydrolysis | Strong acid or base (e.g., HCl, NaOH) | Enzymatic hydrolysis (e.g., using lipases or proteases). | Milder reaction conditions, higher selectivity, reduced corrosive waste. |

| Esterification | Fischer esterification with excess ethanol and strong acid catalyst (e.g., H₂SO₄) | Enzyme-catalyzed esterification (e.g., using lipase) in a solvent-free system or a green solvent. pearson.com | Avoids strong acids and excess solvent, milder conditions. |

Consecutive Reaction Strategies

This multi-step synthesis is performed sequentially in a single reaction vessel or with minimal work-up between steps. The general sequence for the synthesis of 2-amino-4-ethylhexanoic acid via the amidomalonate route is as follows:

Deprotonation: Diethyl acetamidomalonate is treated with a base, such as sodium ethoxide, to form a nucleophilic enolate. youtube.com

Alkylation: The enolate is then reacted with an appropriate alkyl halide, in this case, 1-bromo-2-ethylbutane, to introduce the desired side chain.

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed with acid and heated to remove the acetyl protecting group and one of the ester groups, yielding the final amino acid. libretexts.orglibretexts.org

The final step to obtain this compound would be a separate esterification of the resulting amino acid. pearson.com However, modifications to the workup of the hydrolysis/decarboxylation step could potentially allow for a more streamlined, "one-pot" transformation to the final ethyl ester.

Below is a table detailing the typical reaction conditions for the amidomalonate synthesis of 2-amino-4-ethylhexanoic acid.

| Step | Reagents | Solvent | Temperature | Typical Yield |

| Deprotonation | Diethyl acetamidomalonate, Sodium ethoxide | Ethanol | Room Temperature | High (in situ) |

| Alkylation | 1-bromo-2-ethylbutane | Ethanol | Reflux | Moderate to High |

| Hydrolysis & Decarboxylation | Concentrated HCl (aq) | Water | Reflux | Good |

Alternative consecutive strategies could involve a modified Strecker synthesis or a reductive amination pathway. A one-pot Strecker reaction would involve the reaction of 3-ethyl-pentanal with ammonia and a cyanide source, followed by in-situ hydrolysis of the resulting α-aminonitrile. wikipedia.orgmasterorganicchemistry.comyoutube.com Similarly, a one-pot reductive amination could start from ethyl 2-oxo-4-ethylhexanoate, which would be reacted with an ammonia source and a reducing agent to directly form the final product. pressbooks.pub The development of such one-pot procedures for this compound is an active area of research aimed at process intensification.

Mechanistic Investigations of Reactions Involving Ethyl 2 Amino 4 Ethylhexanoate

Reaction Kinetics and Solvent Effects

The kinetics and outcomes of chemical reactions are profoundly influenced by the reaction medium. The polarity of the solvent and the nature of intermolecular forces at play can alter reaction rates and even the distribution of products.

Influence of Solvent Polarity and Intermolecular Forces

The polarity of the solvent can significantly impact reactions involving polar molecules like Ethyl 2-amino-4-ethylhexanoate. The amino and ester groups can participate in hydrogen bonding and dipole-dipole interactions with solvent molecules.

In reactions such as the oxidation of aldehydes to carboxylic acids, a process related to the potential transformation of the ethylhexanoate backbone, solvent choice is critical. For instance, studies on the aerobic oxidation of 2-ethylhexanal (B89479) have shown that aprotic solvents can lead to higher reaction rates compared to protic solvents. nih.gov However, protic solvents, despite potentially slowing down the reaction, can enhance the selectivity towards the desired carboxylic acid product. nih.govfrontiersin.org This is attributed to the formation of hydrogen bonds between the protic solvent and the reactants, which can influence the stability of intermediates and transition states. frontiersin.org For example, the conversion of 2-ethylhexanal is significantly lower in highly polar protic solvents like methanol, which can form strong interactions with the reactant. nih.govfrontiersin.org

The table below, derived from studies on the oxidation of the structurally related 2-ethylhexanal, illustrates the effect of solvent type on reaction conversion and product selectivity.

| Solvent Type | Example Solvents | Typical Conversion of 2-ethylhexanal | Typical Selectivity to 2-ethylhexanoic acid | Reference |

| Aprotic | Acetonitrile, n-hexane, c-hexane | ~99% | Lower | nih.govfrontiersin.org |

| Protic | Methanol, Isopropanol | < 36% | >96% | nih.govfrontiersin.org |

This data is based on the oxidation of 2-ethylhexanal and is presented here to infer potential solvent effects on reactions involving the structurally similar this compound.

Kinetic Studies of Esterification and Amine-Involving Reactions

The synthesis of esters, known as esterification, is a fundamental reaction in organic chemistry. Kinetic studies of lipase-catalyzed esterification for compounds like 2-ethylhexyl-2-ethylhexanoate have been conducted in solvents such as n-hexane. researchgate.net These studies analyze the influence of substrate concentrations on the reaction rate, often following Michaelis-Menten kinetics, although substrate inhibition can occur at higher concentrations. researchgate.net

For amine-involving reactions, such as Pd-catalyzed C-N cross-coupling, the choice of base and solvent is crucial. The use of a soluble carboxylate base like potassium 2-ethylhexanoate (B8288628) has been shown to be effective in facilitating the coupling of a wide range of nitrogen-containing nucleophiles with aryl electrophiles. chemrxiv.org The reaction kinetics are sensitive to the steric properties of the amine substituents. chemrxiv.org

Catalytic Mechanisms

Catalysts play a pivotal role in many reactions involving amino esters, influencing both the rate and selectivity of the transformation.

Role of Metal Catalysts (e.g., Copper(II) 2-Ethylhexanoate)

Metal catalysts are widely employed in organic synthesis. Copper(II) 2-ethylhexanoate, for example, has been used as an oxidant in palladium-catalyzed reactions, such as the synthesis of vinyl 2-ethylhexanoate from ethylene (B1197577) and 2-ethylhexanoic acid. In the context of reactions involving both an amine and an alkene moiety, as is potentially present in precursors to this compound, copper(II) catalysts have been studied for their role in enantioselective intramolecular aminooxygenation of alkenes. nih.gov Mechanistic studies of these reactions, involving kinetic analysis and isotope labeling, suggest that a cis-aminocupration step is often rate-limiting. nih.gov The reaction kinetics typically show a first-order dependence on both the substrate and the copper catalyst complex. nih.gov

The following table summarizes a typical catalytic system for such transformations.

| Component | Example | Role | Reference |

| Metal Catalyst | Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) | Facilitates the key bond-forming steps | nih.gov |

| Ligand | Bis(oxazoline) ligands (e.g., (R,R)-Ph-Box) | Induces enantioselectivity | nih.gov |

| Oxidant/Reagent | TEMPO | Participates in the oxygenation part of the reaction | nih.gov |

| Base | Potassium carbonate (K₂CO₃) or organic bases | Controls the reaction environment | nih.gov |

| Solvent | Trifluorotoluene (PhCF₃) | Provides the reaction medium | nih.gov |

Mechanism of Amine-Alkene Additions

The addition of amines to alkenes, a type of hydroamination reaction, is a powerful tool for the synthesis of complex amines. While specific studies on this compound are not available, the principles of such reactions are well-established. These reactions can be catalyzed by various metal complexes. The mechanism often involves the coordination of the alkene to the metal center, followed by nucleophilic attack of the amine. Subsequent protonolysis or reductive elimination releases the aminated product and regenerates the catalyst. The regioselectivity and stereoselectivity of these additions are key challenges and are often controlled by the choice of catalyst and ligands.

Enzyme-Mediated Reaction Mechanisms (e.g., Esterase Activity)

Enzymes, particularly lipases and esterases, are increasingly used as catalysts in organic synthesis due to their high selectivity and mild reaction conditions. mdpi.com Lipases can catalyze the synthesis of esters through esterification and transesterification reactions. mdpi.com For instance, the enzymatic production of flavor esters like ethyl hexanoate (B1226103) has been demonstrated using lipases, with the reaction conditions, such as temperature and solvent, being optimized for maximum yield. mdpi.com

Kinetic studies of enzyme-catalyzed reactions often reveal a dependency on substrate concentration that can be modeled by the Michaelis-Menten equation. researchgate.net These enzymes function at the interface between aqueous and non-aqueous phases. mdpi.com The mechanism of lipase-catalyzed esterification generally involves the formation of an acyl-enzyme intermediate followed by nucleophilic attack by the alcohol.

Enzymes like amidases and transaminases are also crucial for the synthesis and modification of amine-containing compounds. nih.gov For example, lipases have been used to catalyze the coupling of amines with carboxylic acids to form amides. rsc.org The catalytic cycle of these enzymes involves a highly specific active site that binds the substrates and facilitates the chemical transformation.

The table below shows kinetic parameters for an esterase from Bacillus licheniformis used in the synthesis of ethyl caproate (ethyl hexanoate), a structurally related ester.

| Substrate | K_M (mM) | V_max (μmol/min/ml) | Reference |

| Caproic Acid (at 0.25 M ethanol) | 38.4 | 8.3 | researchgate.net |

| Ethanol (B145695) (at 0.25 M caproic acid) | 12.3 | 1.3 | researchgate.net |

Theoretical and Computational Chemistry of Ethyl 2 Amino 4 Ethylhexanoate

Electronic Structure Calculations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT studies for a molecule like ethyl 2-amino-4-ethylhexanoate would typically involve optimizing the molecular geometry to find the lowest energy structure.

Such studies would calculate various electronic properties, including total energy, electron density distribution, and the energies of molecular orbitals. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) is crucial for obtaining accurate results. While specific DFT data for this compound is not available, studies on similar compounds, such as ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, have utilized the B3LYP/6-311G(d,p) level of theory for analysis. materialsciencejournal.orgresearchgate.net

HOMO-LUMO Analysis and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key parameter for determining molecular stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, a HOMO-LUMO analysis would pinpoint the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks. Time-dependent DFT (TD-DFT) calculations could further predict the electronic transitions and UV-visible absorption spectra. materialsciencejournal.org

Molecular Geometry and Conformation Analysis

The three-dimensional arrangement of atoms in a molecule and the different spatial arrangements it can adopt are critical for its function and interactions.

Conformational Landscapes

This compound has several rotatable bonds, leading to a complex conformational landscape with multiple possible low-energy conformers. A thorough conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformation. This process helps to identify the most stable conformers and the energy barriers between them. Such studies are essential for understanding how the molecule might behave in different environments.

Intramolecular Interactions and Hydrogen Bonding

The presence of both a hydrogen bond donor (the amino group, -NH2) and hydrogen bond acceptors (the carbonyl oxygen and the ester oxygen) in this compound allows for the possibility of intramolecular hydrogen bonding. These interactions can significantly influence the molecule's preferred conformation and stability. Computational studies would be able to predict the geometry and strength of these hydrogen bonds. For instance, in a related compound, an intramolecular N–H…O hydrogen bond was identified, forming an S(6) graph-set motif. chem960.com

Quantum Chemical Parameters and Reactivity Descriptors

From the electronic structure calculations, a range of quantum chemical parameters can be derived to quantify the reactivity of this compound. These descriptors provide insights into the molecule's behavior in chemical reactions.

Table 1: Computed Physicochemical Properties of Related Amino Acid Esters

| Property | (S)-Ethyl 2-amino-2-ethylhexanoate nih.gov | Ethyl 2-amino-4-methylhexanoate |

| Molecular Formula | C10H21NO2 | C9H19NO2 |

| Molecular Weight | 187.28 g/mol | 173.25 g/mol |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 3 | 2 |

| Rotatable Bond Count | 7 | 6 |

| Topological Polar Surface Area | 52.3 Ų | 52.3 Ų |

| XLogP3 | 2.1 | 1.8 |

Table 2: Conceptual DFT Reactivity Descriptors

| Parameter | Definition | Significance |

| Ionization Potential (I) | I ≈ -E(HOMO) | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of electrophilic power. |

These parameters, which would be calculated from the HOMO and LUMO energies, help in predicting the global reactivity of the molecule. For example, a high electrophilicity index would suggest that the molecule is a good electrophile.

Solvent Models in Computational Studies

The theoretical and computational investigation of this compound, a non-proteinogenic amino acid ester, necessitates the consideration of the solvent environment to accurately model its behavior in solution. Computational studies often employ various solvent models to simulate the influence of a solvent on the molecule's conformation, electronic properties, and reactivity. These models can be broadly categorized into explicit and implicit solvent models.

Explicit solvent models involve the inclusion of individual solvent molecules in the computational simulation. While this approach can provide a highly detailed picture of solute-solvent interactions, including specific hydrogen bonding, it is computationally expensive. For a molecule like this compound, this would involve surrounding the solute with a large number of water or other solvent molecules and calculating the interactions for the entire system.

Implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. This method is computationally less demanding and is widely used to approximate solvent effects. Popular implicit solvent models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). These models are particularly useful for initial conformational searches and for calculating properties where the explicit structure of the solvent shell is less critical. The choice of solvent model can significantly impact the predicted properties of this compound, such as its dipole moment and the relative energies of its different conformers.

Non-Covalent Interactions and Crystal Packing Analysis

At present, there is a lack of publicly available crystal structure data for this compound. The determination of a crystal structure through techniques like X-ray crystallography would be essential for a detailed analysis of its non-covalent interactions and crystal packing.

However, based on its molecular structure, several types of non-covalent interactions can be predicted to play a crucial role in its condensed-phase behavior. These interactions govern how individual molecules of this compound would arrange themselves in a crystal lattice. The primary non-covalent interactions expected are:

Hydrogen Bonding: The presence of an amino group (-NH2) as a hydrogen bond donor and the carbonyl oxygen of the ester group (C=O) as a hydrogen bond acceptor suggests that hydrogen bonding would be a dominant intermolecular force. These interactions would significantly influence the packing arrangement.

Dipole-Dipole Interactions: The ester functional group introduces a permanent dipole moment in the molecule, leading to dipole-dipole interactions that would also influence the molecular packing.

A computational crystal structure prediction study could provide theoretical insights into the likely packing motifs and the hierarchy of these non-covalent interactions. Such a study would typically involve generating a large number of possible crystal structures and ranking them based on their lattice energies, calculated using force fields or more advanced quantum mechanical methods.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide information about the chemical environment of individual atoms, while two-dimensional (2D) experiments reveal connectivity and spatial relationships.

¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons through chemical shifts (δ), integration, and signal splitting (multiplicity). For Ethyl 2-amino-4-ethylhexanoate, each proton or group of chemically equivalent protons would produce a unique signal.

Similarly, ¹³C NMR spectroscopy detects the different carbon environments within the molecule. Since the probability of two adjacent carbons being ¹³C isotopes is low, coupling between carbons is not typically observed, resulting in a spectrum of singlet peaks for each unique carbon atom.

The expected chemical shifts for this compound are based on the presence of an ethyl ester group, a primary amine at the α-carbon, and a branched alkyl chain.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| -CH(NH₂) | ~3.5 - 3.7 | Doublet of doublets (dd) or Triplet (t) |

| -NH₂ | ~1.5 - 2.5 (broad) | Singlet (s) |

| -O-CH₂ -CH₃ | ~4.1 - 4.3 | Quartet (q) |

| -O-CH₂-CH₃ | ~1.2 - 1.4 | Triplet (t) |

| -CH-CH₂ -CH(NH₂) | ~1.4 - 1.7 | Multiplet (m) |

| -CH₂-CH -CH₂- | ~1.3 - 1.5 | Multiplet (m) |

| -CH-CH₂ -CH₃ | ~1.2 - 1.4 | Multiplet (m) |

| -CH₂-CH₃ | ~0.8 - 1.0 | Triplet (t) |

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| -C =O | ~173 - 176 |

| -C H(NH₂) | ~53 - 58 |

| -O-C H₂-CH₃ | ~60 - 62 |

| -CH₂-C H-CH₂- | ~38 - 42 |

| Alkyl Chain (-C H₂-) | ~22 - 35 |

| Alkyl Chain (-C H₂-) | ~22 - 35 |

| -O-CH₂-C H₃ | ~14 - 15 |

| Alkyl Chain (-C H₃) | ~10 - 14 |

Two-dimensional NMR experiments provide further clarity by showing correlations between nuclei.

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other through chemical bonds (typically over two or three bonds). libretexts.org In a COSY spectrum, cross-peaks appear between the signals of coupled protons, confirming the connectivity of the molecular fragments. weizmann.ac.ilmnstate.edu For this compound, COSY would be essential to trace the proton-proton correlations along the entire carbon backbone and within the ethyl ester group.

Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close to each other in space, regardless of whether they are bonded. weizmann.ac.il This is crucial for determining the molecule's stereochemistry and preferred conformation. Cross-peaks in a NOESY spectrum indicate that the correlated protons are spatially proximate (generally within 5 Å). weizmann.ac.il

Expected 2D NMR Correlations for this compound

| Technique | Correlated Protons | Information Gained |

|---|---|---|

| COSY | -CH -NH₂ with adjacent CH₂ | Confirms α- and β-position connectivity. |

| COSY | -O-CH₂ - with -O-CH₂-CH₃ | Confirms ethyl ester fragment. |

| COSY | Protons along the hexanoate (B1226103) backbone | Maps the full C-H framework connectivity. |

| NOESY | Protons on the C4 ethyl group with protons on the main chain | Provides insight into the spatial arrangement and folding of the alkyl chain. |

| NOESY | α-proton with protons on the ethyl ester | Confirms through-space proximity between the chiral center and the ester group. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. mdpi.com Each functional group absorbs infrared radiation or scatters Raman light at a characteristic frequency corresponding to its specific vibrational modes (e.g., stretching, bending).

For this compound, the key functional groups are the primary amine (-NH₂), the ester carbonyl group (C=O), the ester C-O bond, and the alkyl C-H bonds. The IR spectrum is particularly sensitive to polar bonds like C=O and N-H, while Raman spectroscopy is often more sensitive to non-polar, symmetric bonds. researchgate.netresearchgate.net

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch (symmetric & asymmetric) | 3300 - 3500 | Medium (double peak) |

| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1590 - 1650 | Medium to Strong |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 | Strong |

| Ester (R-COOR') | C=O Stretch | 1735 - 1750 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to within 5 ppm). dtu.dkspettrometriadimassa.it This precision allows for the determination of the exact elemental composition of a molecule, thereby validating its molecular formula. diva-portal.org For this compound, HRMS would be used to confirm the molecular formula C₁₀H₂₁NO₂ by comparing the experimentally measured mass with the theoretically calculated exact mass.

Molecular Formula and Exact Mass Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₁NO₂ | PubChem nih.gov |

| Calculated Monoisotopic Mass | 187.15723 u | Calculated |

Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments. While a specific mass spectrum for this compound is not publicly available, its fragmentation pattern under electron ionization (EI) can be predicted based on the known fragmentation of similar amino acid esters. rsc.org

The molecular ion ([M]•+) peak for this compound would be expected at an m/z corresponding to its molecular weight. Key fragmentation pathways for ethyl esters of amino acids typically involve cleavages at the bonds adjacent to the carbonyl group and the amino group. libretexts.orgdocbrown.info

Expected Fragmentation Pathways for this compound:

Loss of the ethoxy group (-OCH2CH3): This would result in a fragment ion [M - 45]+.

Loss of the ethyl ester group (-COOCH2CH3): This cleavage would lead to a fragment at [M - 73]+.

Alpha-cleavage: Cleavage of the bond between the alpha-carbon and the side chain is a common fragmentation for amino acids.

McLafferty Rearrangement: If applicable, this rearrangement could lead to the elimination of a neutral alkene molecule.

To illustrate these principles, the mass spectrum of a related compound, ethyl hexanoate, shows a molecular ion peak at m/z 144. researchgate.net Its fragmentation includes characteristic losses of small neutral molecules. For amino acid derivatives, such as N-tert-butyldimethylsilyl (TBDMS) derivatives, characteristic fragments corresponding to the loss of methyl (M-15) and t-butyl (M-57) groups are observed, which aids in their identification. sigmaaldrich.com

Table 1: Predicted Key Mass Fragments for this compound

| Fragment Description | Predicted m/z |

| Molecular Ion [M]•+ | 187 |

| Loss of Ethyl Group (-CH2CH3) | 158 |

| Loss of Ethoxy Group (-OCH2CH3) | 142 |

| Loss of Carboethoxy Group (-COOCH2CH3) | 114 |

Note: The m/z values are predicted based on the molecular weight of this compound (187.28 g/mol ) and common fragmentation patterns of amino acid esters. Actual experimental values may vary.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing unequivocal information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

Currently, there are no published crystal structures for this compound in crystallographic databases. However, the principles of X-ray crystallography have been applied to numerous related amino acid esters, providing insight into their solid-state conformations. For instance, the crystal structure of ethyl 2-amino-1-oxo-inden-3-carboxylate has been determined, confirming its molecular geometry and intermolecular interactions. rsc.org Similarly, studies on other amino acid derivatives, such as ethyl 2-amino-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, have provided detailed structural information. researchgate.net

Should single crystals of this compound be obtained, X-ray diffraction analysis would reveal:

The precise bond lengths and angles of the molecule.

The conformation of the ethylhexanoate chain.

The arrangement of molecules in the crystal lattice, including any intermolecular hydrogen bonding involving the amino group and the ester carbonyl.

The absolute configuration of the chiral center at the second carbon atom, which is crucial for its biological activity.

Table 2: Illustrative Crystallographic Data for a Related Amino Acid Ester

| Parameter | Example: 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene (B33073) scirp.org |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.1344(3) |

| b (Å) | 13.7392(4) |

| c (Å) | 11.4704(4) |

| β (°) | 100.769(2) |

| Volume (ų) | 1259.36(7) |

Note: This data is for an illustrative compound and does not represent this compound.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of individual components within complex mixtures. sigmaaldrich.com Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly powerful for the analysis of amino acid derivatives like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

For GC-MS analysis, volatile or semi-volatile compounds are separated in a gas chromatograph before being detected by a mass spectrometer. Amino acids are generally non-volatile and require derivatization to increase their volatility for GC analysis. sigmaaldrich.com Common derivatization reagents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkyl chloroformates. Once derivatized, GC-MS can provide both the retention time of the analyte, which is characteristic of the compound under specific chromatographic conditions, and its mass spectrum for definitive identification. While no specific GC-MS method for this compound is published, methods for similar compounds, such as ethyl hexanoate, have been established. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a versatile technique that separates compounds in a liquid phase before their detection by mass spectrometry. measurlabs.com This technique is well-suited for the analysis of non-volatile and thermally labile compounds like amino acids and their esters, often without the need for derivatization. sciex.comresearchgate.net Reversed-phase chromatography is a common separation mode, where the retention of the analyte is influenced by its polarity. The use of tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity, allowing for the quantification of analytes at very low concentrations in complex matrices. measurlabs.com For instance, LC-MS/MS methods have been developed for the rapid analysis of multiple amino acids in biological fluids. sciex.com

Table 3: Comparison of Hyphenated Techniques for the Analysis of this compound

| Technique | Sample Volatility Requirement | Derivatization | Typical Application |

| GC-MS | Volatile or semi-volatile | Often required for amino acids | Analysis of volatile and semi-volatile compounds in less complex mixtures. |

| LC-MS | Non-volatile compounds are suitable | Often not required | Analysis of a wide range of compounds, including non-volatile and thermally labile ones, in complex matrices. |

Derivatization and Chemical Transformations of Ethyl 2 Amino 4 Ethylhexanoate

Amine Group Derivatization Strategies

The primary amine group is a key site for derivatization, enabling protection strategies in multi-step syntheses or the introduction of labels for analytical purposes. semanticscholar.org

Acylation of the amino group is a fundamental transformation, often employed to form an amide linkage. semanticscholar.org This reaction is commonly used as a method for protecting the amine functionality during subsequent reaction steps. semanticscholar.org Reagents like acetic anhydride (B1165640) or acetyl chloride are typically used, often in the presence of a base or in an aqueous medium. semanticscholar.org

A specific and important example of acylation for amino acid esters is N-trifluoroacetylation. This process involves reacting the amine with a reagent like trifluoroacetic anhydride. The resulting N-trifluoroacetyl derivative often exhibits increased volatility, which is highly advantageous for analytical techniques such as gas chromatography. Related compounds like Ethyl (2,2,2-trifluoroacetyl)glycinate are examples of such derivatives used in peptide chemistry. chemscene.com

Silylation is another common strategy for derivatizing the amine group. This reaction involves replacing the amine hydrogens with a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS). The primary purposes of silylation are to protect the amine during other chemical transformations or to increase the compound's volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. google.comjmb.or.kr For instance, in the synthesis of complex molecules like certain penicillins, the amino group of a starting material is protected via silylation using reagents such as trimethylchlorosilane in the presence of a base like triethylamine. google.com This general approach can be applied to Ethyl 2-amino-4-ethylhexanoate to facilitate further reactions or analysis.

The primary amine of this compound serves as a reactive handle for attaching fluorescent or color-producing tags. This derivatization is essential for sensitive detection and quantification in various analytical and biological assays. nih.gov

Several classes of reagents are effective for this purpose:

o-Phthalaldehyde (OPA): In the presence of a thiol-containing compound like 2-mercaptoethanol, OPA reacts with primary amines to form highly fluorescent isoindole derivatives. nih.gov

Nitrobenzofurazan (NBD) Reagents: Compounds such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) are well-established derivatizing agents that react with primary amines to yield intensely fluorescent products. nih.gov These have been successfully used for the detection of other amino compounds. nih.gov

Fluorenylmethyloxycarbonyl chloride (FMOC-Cl): This is another widely used reagent for the fluorescent labeling of amines and amino acids. polimi.it

The reaction with these agents results in a product whose concentration can be measured via fluorescence or absorbance spectroscopy, allowing for precise quantification of the original amine-containing molecule. nih.gov

Table 1: Amine Group Derivatization Strategies

| Strategy | Reagent Class | Purpose | Example Product Type |

|---|---|---|---|

| Acylation | Acid Anhydrides/Acyl Chlorides | Protection, Increase Volatility | N-Trifluoroacetyl derivative |

| Silylation | Silyl Halides (e.g., Trimethylchlorosilane) | Protection, GC-MS Analysis | N-Trimethylsilyl derivative |

| Fluorescent Tagging | OPA, NBD-Cl, FMOC-Cl | Detection, Quantification | Fluorescent isoindole or NBD adduct |

Ester Group Transformations

The ethyl ester group is the second major site of reactivity in the molecule, allowing for transformations that alter the ester itself or cleave it to reveal the parent carboxylic acid.

The ethyl ester group of this compound can be cleaved through hydrolysis to yield ethanol (B145695) and the corresponding parent amino acid, 2-amino-4-ethylhexanoic acid (AEH). researchgate.net This reaction can be catalyzed by either acid or base. The synthesis of the unnatural amino acid AEH has been documented, highlighting its role as a building block for novel peptides. researchgate.net The hydrolysis of 2-ethylhexanoate (B8288628) esters is a known process, with related compounds readily breaking down to form 2-ethylhexanoic acid, particularly under enzymatic or chemical conditions. tga.gov.auindustrialchemicals.gov.au

Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl group from an alcohol. This reaction provides a pathway to synthesize a variety of other esters of 2-amino-4-ethylhexanoic acid. The reaction can be catalyzed by acids (e.g., sulfuric acid) or bases. smolecule.com Furthermore, enzymatic methods using lipases are also effective for catalyzing transesterification reactions under milder conditions. researchgate.net Industrial transesterification processes involving related esters, such as the reaction between methyl-2-ethylhexanoate and triethylene glycol, are performed at elevated temperatures (135–165°C) using catalysts like potassium carbonate (K₂CO₃) to achieve high yields.

Table 2: Ester Group Transformations

| Transformation | Description | Products |

|---|---|---|

| Hydrolysis | Cleavage of the ester bond by reaction with water, typically under acid or base catalysis. | 2-amino-4-ethylhexanoic acid and Ethanol |

| Transesterification | Exchange of the ethyl group with the alkyl group of another alcohol. | A new ester of 2-amino-4-ethylhexanoic acid and Ethanol |

Side-Chain Modifications

The chemical reactivity of this compound is primarily centered around its amino and ester functional groups. However, the aliphatic side-chain, specifically the ethyl branch at the C4 position, offers a locus for targeted modifications to synthesize novel unnatural amino acid derivatives. These modifications can alter the steric and electronic properties of the molecule, influencing its biological activity or its utility as a chiral building block. The presence of a chiral center at the C4 position adds a layer of complexity and opportunity for stereocontrolled transformations.

Reactions at the Ethyl Branch

Direct functionalization of the ethyl branch on the C4-chiral center of this compound is challenging due to the unactivated nature of the C-H bonds. However, established methods for alkane functionalization can be hypothetically applied. These reactions typically proceed through radical intermediates, which can pose challenges for selectivity and stereochemical control.

Key potential reactions include:

Radical Halogenation: The introduction of a halogen atom (e.g., Br, Cl) onto the ethyl group can be achieved under free-radical conditions, for instance, using N-bromosuccinimide (NBS) with a radical initiator. This would create a handle for further nucleophilic substitution reactions. The selectivity of this reaction would favor the secondary carbon of the ethyl group, leading to a mixture of products.

Oxidation: Controlled oxidation of the ethyl side chain could potentially introduce a hydroxyl group. While specific studies on this compound are not documented, catalytic systems involving metal catalysts or N-hydroxyphthalimide (NHPI) have been used for the aerobic oxidation of alkyl side chains in other organic molecules. Such a transformation would yield a hydroxylated derivative, significantly altering the polarity of the side chain.

These transformations would convert the relatively non-polar side chain into a more reactive functional group, enabling a wide range of subsequent derivatizations, such as etherification, esterification of the new hydroxyl group, or displacement of the introduced halide.

Below is an interactive table outlining plausible functionalization reactions at the ethyl branch.

Table 1: Plausible Functionalization Reactions at the C4-Ethyl Branch This table presents hypothetical reactions based on general principles of organic chemistry, as specific literature on these transformations for this compound is not available.

| Reaction Type | Typical Reagents | Potential Product | Notes |

|---|---|---|---|

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN (initiator) | Ethyl 2-amino-4-(1-bromoethyl)hexanoate | Creates a reactive handle for nucleophilic substitution. |

Enzymatic and Biotransformation Studies

Enzymatic Hydrolysis and Esterification

Enzymatic processes are central to both the breakdown and synthesis of Ethyl 2-amino-4-ethylhexanoate. Lipases are a key class of enzymes known to catalyze both hydrolysis and esterification reactions. mdpi.com

Enzymatic Hydrolysis: The hydrolysis of this compound involves the cleavage of its ester bond to yield 2-amino-4-ethylhexanoic acid and ethanol (B145695). This reaction is typically catalyzed by lipases in an aqueous environment. The efficiency of this process is influenced by factors such as temperature, pH, and the specific lipase (B570770) used. For instance, lipases such as Candida antarctica lipase B (CALB), often used in an immobilized form like Novozym 435, are effective catalysts for the hydrolysis of various esters, including α-amino esters and other branched-chain esters. mdpi.comresearchgate.netresearchgate.net The reaction is reversible, with the equilibrium favoring hydrolysis in the presence of excess water. google.com

Enzymatic Esterification: The synthesis of this compound from its parent amino acid, 2-amino-4-ethylhexanoic acid, and ethanol is an esterification reaction. This process is the reverse of hydrolysis and is also efficiently catalyzed by lipases. mdpi.com To shift the reaction equilibrium towards the formation of the ester, the water produced during the reaction must be removed from the system, often through distillation or the use of a solvent-free medium. researchgate.netgoogle.com Studies on similar short-chain esters have shown that reaction conditions like a temperature of around 20°C and the use of nonpolar solvents like toluene (B28343) can achieve high conversion rates. mdpi.com

Table 1: Key Enzymes and Reactions

| Reaction Type | Enzyme Class | Common Examples | Substrates | Products |

|---|---|---|---|---|

| Hydrolysis | Lipase | Candida antarctica lipase B (CALB), Novozym 435 | This compound, Water | 2-Amino-4-ethylhexanoic acid, Ethanol |

| Esterification | Lipase | Candida antarctica lipase B (CALB), Novozym 435 | 2-Amino-4-ethylhexanoic acid, Ethanol | This compound, Water |

Amino Acid Metabolism Pathways (Mechanistic Studies)

Once hydrolyzed to its parent amino acid, 2-amino-4-ethylhexanoic acid, the molecule can enter various metabolic pathways common to amino acids. These transformations are critical for its integration or degradation within a biological system.

Transamination is a key step in amino acid catabolism, involving the transfer of an amino group to an α-keto acid. In this process, 2-amino-4-ethylhexanoic acid would act as a substrate for transaminase enzymes, which require pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor. This reaction would convert 2-amino-4-ethylhexanoic acid into its corresponding α-keto acid, 2-oxo-4-ethylhexanoic acid, while the acceptor α-keto acid (like α-ketoglutarate) is converted into an amino acid (like glutamate). molaid.com This process allows the carbon skeleton to be directed into other metabolic pathways.

The metabolic fate of 2-amino-4-ethylhexanoic acid can also be dictated by decarboxylation and deamination reactions. sioc-journal.cn

Decarboxylation: This reaction involves the removal of the carboxyl group as carbon dioxide (CO₂), catalyzed by a decarboxylase. For 2-amino-4-ethylhexanoic acid, this would produce the corresponding amine, 1-amino-3-ethylpentane. Plant aromatic amino acid decarboxylases (AAADs) are known to catalyze such reactions. nih.gov

Deamination: This process involves the removal of the amino group. In some cases, a single enzyme can catalyze a combined decarboxylation-deamination reaction. nih.gov This complex process, catalyzed by enzymes like aromatic acetaldehyde (B116499) synthases (AASs), converts an aromatic amino acid into an aromatic acetaldehyde, CO₂, ammonia (B1221849), and hydrogen peroxide. nih.gov By analogy, aliphatic amino acids can undergo radiolytic deamination and decarboxylation to yield branched-chain aldehydes. researchgate.net

The Ehrlich pathway describes a sequence of reactions through which microorganisms, such as yeast, convert amino acids into higher alcohols, also known as fusel alcohols. nih.govresearchgate.net If 2-amino-4-ethylhexanoic acid were assimilated via this pathway, it would undergo a series of steps:

Transamination to form the α-keto acid, 2-oxo-4-ethylhexanoic acid. nih.gov

Decarboxylation of the α-keto acid to produce the corresponding aldehyde, 3-ethylpentanal. nih.gov

Reduction of the aldehyde by an alcohol dehydrogenase to yield the final fusel alcohol, 4-ethylhexan-1-ol. nih.govresearchgate.net

This pathway is significant in fermented beverages, where it contributes to the flavor and aroma profile. nih.gov

Characterization of Enzyme Substrate Specificity

The structural features of 2-amino-4-ethylhexanoic acid, particularly its branched alkyl side chain, significantly influence how enzymes interact with it. A study investigating the substrate specificity of the protease chymotrypsin (B1334515) utilized a synthetic peptide containing 2-amino-4-ethylhexanoic acid (AEH). researchgate.netresearchgate.net The results showed that while the substrate had high hydrophobicity, it exhibited a low reaction velocity with chymotrypsin. researchgate.net This suggests that the steric hindrance from the branched side chain of the AEH residue impeded the enzyme's catalytic activity. researchgate.net This finding highlights how the specific molecular structure of an unnatural amino acid can modulate enzyme function. researchgate.netresearchgate.net

Table 2: Substrate Specificity of Chymotrypsin with AEH-Containing Peptide

| Enzyme | Substrate | Key Structural Feature of Substrate | Observed Finding | Inferred Reason |

|---|---|---|---|---|

| Chymotrypsin | Peptidyl 7-Amino-4-methylcoumarin (AMC) incorporating 2-amino-4-ethylhexanoic acid (AEH) | Branched alkyl side chain | Low reaction velocity researchgate.net | Steric hindrance from the branched side chain researchgate.net |

Enzyme Engineering and Biocatalysis for Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing chiral molecules like this compound. nih.gov Enzyme engineering plays a crucial role in developing biocatalysts with desired properties for this purpose.

The synthesis of α-amino esters can be achieved using engineered enzymes. nih.gov For example, research has demonstrated the development of protoglobin nitrene transferases that can catalyze the enantioselective C-H amination of carboxylic acid esters, providing a route to unprotected chiral α-amino esters. nih.gov Although this has been demonstrated on other esters, it establishes a potential starting point for developing enzymes for the synthesis of alkyl α-amino esters like the target compound. nih.gov

Furthermore, lipases are widely used for the biocatalytic synthesis of various esters. mdpi.com The process often involves:

Enzyme Selection: Choosing a robust and effective enzyme, such as the immobilized lipase Novozym 435 (Candida antarctica lipase B), which is known for its broad substrate scope and stability. researchgate.netmdpi.com

Process Optimization: Controlling reaction parameters such as temperature, substrate molar ratio, and removal of byproducts (like water in esterification) to maximize yield and reaction rate. mdpi.comresearchgate.net

Enzyme Immobilization: Immobilizing the enzyme on a solid support, which enhances its stability and allows for easy separation from the reaction mixture and reuse, making the process more cost-effective and sustainable. mdpi.com

Through techniques like high-throughput screening and directed evolution, enzymes could be specifically tailored to improve their activity and enantioselectivity for the synthesis of this compound. nih.gov

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of complex chemical mixtures. For a compound like Ethyl 2-amino-4-ethylhexanoate, both gas and liquid chromatography platforms offer powerful solutions, often distinguished by the need for chemical modification (derivatization) to enhance analytical performance.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds. Amino acids and their esters, such as this compound, are generally not volatile enough for direct GC analysis due to the polar amino group. Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form. creative-proteomics.com

Common derivatization strategies include acylation or silylation. creative-proteomics.com For instance, reacting the amino group with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) reduces the polarity and increases the volatility of the molecule, making it suitable for GC separation. creative-proteomics.com

Once derivatized, the compound is introduced into the GC system. Separation occurs in a capillary column (e.g., a DB-5MS) based on the compound's boiling point and interactions with the column's stationary phase. creative-proteomics.commdpi.com The separated components then enter the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules, and the resulting fragmentation pattern serves as a chemical fingerprint, allowing for highly confident identification and quantification. semanticscholar.org The process involves heating the sample to ensure volatilization and programming the oven temperature to ramp up, allowing for the sequential elution of different compounds. nih.govnih.gov

Table 1: Typical GC-MS Parameters for Volatile Ester Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film) or similar non-polar/medium-polarity column | Separates compounds based on volatility and polarity. creative-proteomics.commdpi.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1-2 mL/min) | Transports the sample through the column. mdpi.comfoodandnutritionjournal.org |

| Injector Temperature | 250 °C | Ensures rapid vaporization of the derivatized sample. semanticscholar.org |

| Oven Program | Initial hold at 40-60 °C, followed by a ramp of 5-10 °C/min to 250-300 °C | Allows for the separation of a wide range of volatile compounds. nih.govnih.gov |

| MS Detector | Electron Ionization (EI) at 70 eV; Scan range m/z 40-400 | Fragments the molecule for identification and provides mass information for quantification. semanticscholar.orgnih.gov |

High-Performance Liquid Chromatography (HPLC) with Derivatization

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for analyzing non-volatile or thermally fragile compounds. For amino acids and their esters, HPLC analysis often requires derivatization, not for volatility, but to attach a chromophore or fluorophore to the molecule, enabling sensitive detection by UV-Vis or fluorescence detectors. myfoodresearch.com This is because simple amino acid esters may lack a sufficiently strong light-absorbing functional group for trace-level detection. bevital.no

The derivatization can be performed either before the sample is injected (pre-column) or after the separation has occurred but before detection (post-column). myfoodresearch.com Pre-column derivatization is more common and uses reagents such as:

o-Phthalaldehyde (OPA): Reacts with primary amino groups in the presence of a thiol to form highly fluorescent derivatives, but does not react with secondary amines. myfoodresearch.combevital.no

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amino groups to yield fluorescent derivatives. nih.govmdpi.com

Phenylisothiocyanate (PITC): Creates phenylthiocarbamoyl (PTC) derivatives that are detectable by UV absorption. bevital.no

Once derivatized, the sample is separated on a reversed-phase column (e.g., C18). myfoodresearch.com The choice of derivatizing agent influences the stability of the derivative and the sensitivity of the method. nih.govmdpi.com

Table 2: Common Derivatization Reagents for HPLC Analysis of Amino Compounds

| Reagent | Abbreviation | Target Group | Detection Method | Advantages |

|---|---|---|---|---|

| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence | High sensitivity, rapid reaction. myfoodresearch.combevital.no |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary & Secondary Amines | Fluorescence | Versatile, reacts with most amino groups. nih.govmdpi.com |

| Phenylisothiocyanate | PITC | Primary & Secondary Amines | UV Absorption | Well-established ("Edman's Reagent"), stable derivatives. myfoodresearch.combevital.no |

| Diethyl ethoxymethylenemalonate | DEMM | Primary Amines | UV Absorption (Diode Array) | Provides good detection limits. nih.gov |

Chiral Chromatography for Enantiomeric Purity Assessment

This compound possesses a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers. Since enantiomers often exhibit different biological activities, their separation and quantification are critical. asianpubs.org Chiral chromatography, typically using HPLC, is the definitive method for assessing enantiomeric purity. nih.gov

This technique relies on a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector. researchgate.netelte.hu The enantiomers of the analyte form transient, diastereomeric complexes with the CSP, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those coated on silica (B1680970) gel (e.g., Chiralpak® and Chiralcel®), are widely used for this purpose. asianpubs.orgresearchgate.net

Method development involves optimizing the mobile phase, which typically consists of a non-polar solvent like n-hexane mixed with an alcohol modifier (e.g., ethanol (B145695), 2-propanol) and often a small amount of an acidic or basic additive to improve peak shape and resolution. asianpubs.orgelte.hu The goal is to achieve baseline separation of the two enantiomers, which allows for accurate quantification of the enantiomeric excess (ee). nih.gov In some cases, pre-column derivatization can be employed not for detection, but to enhance the interaction with the CSP and improve separation. researchgate.netopen.ac.uk

Table 3: Exemplary Chiral HPLC Method Parameters

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column (CSP) | Chiralpak AD, Chiralcel OD-H, or similar polysaccharide-based column | Provides a chiral environment to differentiate between enantiomers. asianpubs.orgresearchgate.net |

| Mobile Phase | n-Hexane/Ethanol/Diethylamine (e.g., 80:20:0.1 v/v/v) | Elutes the sample; the ratio is optimized for the best separation (resolution). asianpubs.org |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation and analysis time. elte.hu |

| Detection | UV at a specific wavelength (e.g., 220 nm) | Quantifies the amount of each enantiomer as it elutes. asianpubs.org |

| Column Temperature | Ambient or controlled (e.g., 20-25 °C) | Affects retention times and resolution; consistency is key for reproducibility. elte.hu |

Capillary Electrophoresis (CE) for Amino Acid Profiling

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. It is particularly effective for the analysis of charged species like amino acids. creative-proteomics.comnih.gov Since the amino group of this compound can be protonated under acidic conditions, CE offers a powerful analytical alternative to HPLC. nih.gov

In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (buffer). A small plug of the sample is injected, and a high voltage is applied across the capillary, causing the analytes to migrate towards the detector at different velocities depending on their charge-to-size ratio. horiba.com

CE can be coupled with various detectors, including UV-Vis, but its combination with mass spectrometry (CE-MS) provides exceptional sensitivity and selectivity, making it ideal for profiling amino acids and their derivatives in complex biological samples with minimal sample preparation. creative-proteomics.comnih.gov While direct detection is possible, derivatization can sometimes be used to enhance sensitivity or to resolve stereoisomers. nih.govnih.gov The technique is known for its high efficiency, low sample and reagent consumption, and relatively fast analysis times. creative-proteomics.commdpi.com

Advanced Sample Preparation and Derivatization for Complex Matrices

The analysis of this compound in complex matrices, such as biological fluids or food products, requires effective sample preparation to isolate the analyte from interfering substances like proteins, lipids, and salts. myfoodresearch.combevital.no The goal is to obtain a clean extract that is compatible with the chosen analytical instrument, thereby improving accuracy and extending the life of the analytical column and system. unime.it

Derivatization, as previously discussed for GC and HPLC, is a key part of sample preparation for amino acid esters. researchgate.net For GC-MS, the primary goal is to increase volatility, while for HPLC, it is to add a detectable moiety. creative-proteomics.commyfoodresearch.com The choice of derivatization agent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction with minimal side products. mdpi.com

Static Headspace Extraction

Static Headspace (SHS) extraction is a solvent-free sample preparation technique used for the analysis of volatile organic compounds (VOCs) in solid or liquid samples. foodandnutritionjournal.orgresearchgate.net It is based on the principle of phase equilibrium. The sample is placed in a sealed vial and heated to a specific temperature for a set amount of time, allowing volatile compounds to partition from the sample matrix into the gas phase (the headspace) above it. shu.eduacs.org A portion of this gas is then injected directly into a GC-MS for analysis. foodandnutritionjournal.org

This technique is particularly useful for analyzing volatile esters. nih.govmdpi.com this compound, as an ester, possesses a degree of volatility that could make SHS a viable method for its detection, especially in quality control or flavor/aroma profiling applications. The main advantages of SHS are its simplicity, ease of automation, and the elimination of solvent use, which aligns with the principles of green analytical chemistry. foodandnutritionjournal.orgshu.edu The efficiency of the extraction is dependent on parameters such as equilibration temperature and time, the sample matrix, and the partition coefficient of the analyte. researchgate.net

Table 4: Typical Static Headspace (SHS) GC-MS Parameters

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Sample Amount | 1-5 g or mL in a 20 mL vial | The amount of sample relative to the vial volume affects the headspace concentration. |

| Equilibration Temperature | 60 - 80 °C | Increases the vapor pressure of volatile analytes, driving them into the headspace. nih.govmdpi.com |

| Equilibration Time | 20 - 30 min | Ensures that the partitioning between the sample and the gas phase reaches equilibrium. nih.gov |

| Injection Mode | Splitless or Split | Controls the amount of headspace gas transferred to the GC column. foodandnutritionjournal.org |

| GC-MS System | Standard GC-MS configuration | Separates and identifies the volatile compounds extracted into the headspace. foodandnutritionjournal.org |

Pre-column and Post-column Derivatization

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for analysis. mdpi.com For amino acid esters like this compound, this is essential to enhance detectability by introducing a UV-absorbing or fluorescent tag. nih.gov This process can be performed either before (pre-column) or after (post-column) chromatographic separation.

Pre-column Derivatization

In this approach, the analyte is derivatized before its injection into the chromatography system. This is the most common strategy for HPLC analysis of amino acids and their derivatives. thermofisher.com The primary advantage is the wide variety of available reagents and the ability to remove excess reagent and by-products before analysis, preventing interference with the chromatogram. finechem-mirea.ru

Common pre-column derivatization reagents applicable for this compound analysis include:

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines, like the one in this compound, in the presence of a thiol (e.g., 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. tandfonline.comresearchgate.net This method is highly sensitive, allowing for detection in the femtomole range. tandfonline.com However, the resulting derivatives can be unstable, requiring automated derivatization and prompt analysis. researchgate.netnih.gov Furthermore, OPA does not react with secondary amines. thermofisher.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is a versatile reagent that reacts with both primary and secondary amines to form stable, fluorescent derivatives. nih.govadvancedchemtech.com The derivatization is quantitative and the resulting products can be detected by fluorescence or UV, making it a robust choice for HPLC analysis. nih.govresearchgate.net The reaction with FMOC-Cl can produce stable derivatives that can be stored for over 48 hours, which is advantageous for automated analysis of multiple samples. nih.gov

Phenylisothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with primary and secondary amino acids to form phenylthiocarbamyl (PTC) derivatives. thermofisher.com These PTC derivatives are stable and can be readily detected by UV absorbance at around 254 nm. thermofisher.com The PITC method is well-established and allows for the detection of picomole quantities. thermofisher.com

Ethyl Chloroformate (ECF): This reagent is particularly useful for gas chromatography (GC) analysis. It reacts with the amino group to form an N-ethoxycarbonyl derivative, while also esterifying the carboxyl group of a free amino acid. culturalheritage.orgresearchgate.net For an existing ester like this compound, the reaction occurs at the amino group. This derivatization is rapid, often completed in minutes, and produces volatile derivatives suitable for GC-MS analysis. culturalheritage.orgtandfonline.com

Table 1: Comparison of Common Pre-column Derivatization Reagents

| Reagent | Abbreviation | Target Group | Detection Method | Advantages | Disadvantages |

|---|---|---|---|---|---|

| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence | High sensitivity, fast reaction. tandfonline.com | Unstable derivatives, no reaction with secondary amines. thermofisher.comnih.gov |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary & Secondary Amines | Fluorescence, UV | Stable derivatives, versatile. nih.govresearchgate.net | Excess reagent must be removed. nih.gov |

| Phenylisothiocyanate | PITC | Primary & Secondary Amines | UV | Stable derivatives, well-established method. thermofisher.com | Longer sample preparation time. thermofisher.com |

| Ethyl Chloroformate | ECF | Primary & Secondary Amines | GC-MS | Very rapid reaction, creates volatile derivatives. culturalheritage.orgresearchgate.net | Requires GC instrumentation. sigmaaldrich.com |

Post-column Derivatization

In post-column derivatization, the analyte is first separated by chromatography and then mixed with a reagent before entering the detector. This approach avoids the formation of multiple derivative products from a single analyte and is less susceptible to matrix interference during the derivatization step. nih.gov It is a rugged and reproducible method, often considered a gold standard for amino acid analysis. nih.gov